molecular formula C7H13N3Sn B8390643 5-(Trimethylstannanyl)-2-pyrazinamine

5-(Trimethylstannanyl)-2-pyrazinamine

Cat. No.: B8390643
M. Wt: 257.91 g/mol
InChI Key: ZDFLQMINHCPBOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Trimethylstannanyl)-2-pyrazinamine is a pyrazinamine derivative featuring a trimethyltin (Sn(CH₃)₃) substituent at the 5-position of the pyrazine ring.

Properties

Molecular Formula

C7H13N3Sn

Molecular Weight

257.91 g/mol

IUPAC Name

5-trimethylstannylpyrazin-2-amine

InChI

InChI=1S/C4H4N3.3CH3.Sn/c5-4-3-6-1-2-7-4;;;;/h2-3H,(H2,5,7);3*1H3;

InChI Key

ZDFLQMINHCPBOG-UHFFFAOYSA-N

Canonical SMILES

C[Sn](C)(C)C1=NC=C(N=C1)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-(Trimethylstannanyl)-2-pyrazinamine with structurally analogous pyrazinamine derivatives, focusing on molecular properties, substituent effects, and reported applications.

Structural and Molecular Properties

Compound Name Substituent Molecular Formula Average Mass Key Properties/Applications
5-Methylpyrazin-2-amine -CH₃ C₅H₇N₃ 109.132 High solubility; intermediate in drug synthesis
5-(Methylthio)pyrazin-2-amine -SMe C₅H₇N₃S 141.192 Enhanced nucleophilicity; agrochemical applications
5-(Trifluoromethyl)pyrazin-2-amine -CF₃ C₅H₄F₃N₃ 187.11 Electron-withdrawing group; antiviral/anticancer potential
3-Bromo-5-chloropyrazin-2-amine -Br, -Cl (positions 3,5) C₄H₃BrClN₃ 208.44 Halogenated scaffold; used in cross-coupling reactions
5-Bromo-N,N-dimethylpyrazin-2-amine -Br, -N(CH₃)₂ C₆H₇BrN₃ ~216.06* Dual functionality (halogen + amine); kinase inhibition
3-[3-(4-(Methylaminomethyl)phenyl)-5-isoxazolyl]-5-[4-(isopropylsulfonyl)phenyl]-2-pyrazinamine Complex aryl/isoxazole substituents C₂₄H₂₅N₅O₃S 463.55 ATM/ATR inhibitor; anticancer research

*Calculated based on molecular formula.

Substituent Effects and Reactivity

  • Electron-Donating Groups (e.g., -CH₃, -SMe) : Methyl and methylthio groups increase electron density on the pyrazine ring, enhancing nucleophilic aromatic substitution (NAS) reactivity. For example, 5-methylpyrazin-2-amine is a versatile intermediate in synthesizing bioactive molecules due to its stability and reactivity .
  • Electron-Withdrawing Groups (e.g., -CF₃) : The trifluoromethyl group reduces electron density, favoring electrophilic reactions. This substituent is common in fluorinated pharmaceuticals to improve metabolic stability .
  • Halogens (e.g., -Br, -Cl) : Bromo and chloro substituents facilitate cross-coupling reactions (e.g., Suzuki-Miyaura), making these compounds valuable in constructing complex heterocycles .
  • Organotin Groups (e.g., -Sn(CH₃)₃): The trimethylstannanyl group is highly lipophilic and can act as a directing group in palladium-catalyzed reactions. However, organotin compounds are less common in drug development due to toxicity concerns.

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